molecular formula C11H15BrO2 B8001878 4-Bromo-1-butoxy-2-methoxybenzene

4-Bromo-1-butoxy-2-methoxybenzene

Cat. No.: B8001878
M. Wt: 259.14 g/mol
InChI Key: ZPCNCCXXAXGDQW-UHFFFAOYSA-N
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Description

4-Bromo-1-butoxy-2-methoxybenzene is an organic compound characterized by a benzene ring substituted with a bromo group at the 4-position, a butoxy group at the 1-position, and a methoxy group at the 2-position

Synthetic Routes and Reaction Conditions:

  • Electrophilic Aromatic Substitution: One common method involves the electrophilic aromatic substitution of benzene derivatives. The reaction typically involves the use of a brominating agent, such as bromine (Br2), in the presence of a catalyst like iron (III) bromide (FeBr3).

  • Nucleophilic Substitution: Another method involves nucleophilic substitution reactions, where a butoxy group is introduced using butyl bromide (C4H9Br) and a strong base like sodium hydride (NaH).

  • Methoxylation: The methoxy group can be introduced through methylation reactions using methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3).

Industrial Production Methods: In an industrial setting, the compound is typically synthesized through large-scale reactions involving continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as column chromatography, is common in industrial production.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinones.

  • Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, resulting in the formation of 4-butoxy-2-methoxybenzene.

  • Substitution: Substitution reactions can replace the bromo group with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like hydrogen gas (H2) and palladium on carbon (Pd/C) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Quinones and other oxidized derivatives.

  • Reduction: Hydrogenated derivatives.

  • Substitution: Derivatives with different functional groups.

Scientific Research Applications

4-Bromo-1-butoxy-2-methoxybenzene has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Industry: It is used in the production of various chemical products, including dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Bromo-1-butoxy-2-methoxybenzene exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • 4-Bromo-2-methoxybenzene: Similar structure but lacks the butoxy group.

  • 1-Butoxy-2-methoxybenzene: Similar structure but lacks the bromo group.

  • 4-Bromo-1-methoxybenzene: Similar structure but lacks the butoxy group.

Uniqueness: 4-Bromo-1-butoxy-2-methoxybenzene is unique due to the presence of both the butoxy and methoxy groups on the benzene ring, which can influence its reactivity and interactions in various chemical and biological processes.

Properties

IUPAC Name

4-bromo-1-butoxy-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO2/c1-3-4-7-14-10-6-5-9(12)8-11(10)13-2/h5-6,8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCNCCXXAXGDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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